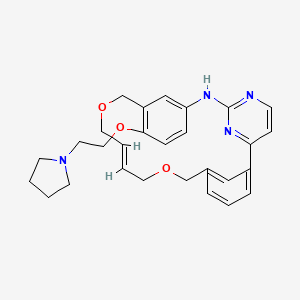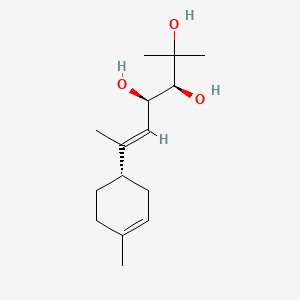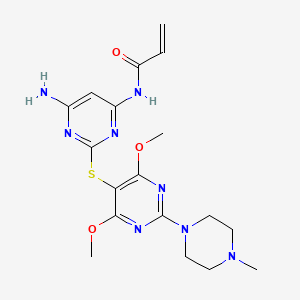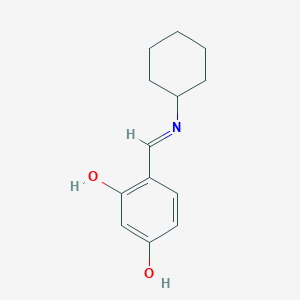
Pacritinib
Vue d'ensemble
Description
Pacritinib est un inhibiteur de kinase de petite molécule administré par voie orale développé par CTI BioPharma. Il est principalement utilisé pour le traitement de la myélofibrose, un type de maladie de la moelle osseuse. This compound a reçu sa première approbation en février 2022 aux États-Unis pour le traitement des adultes atteints de myélofibrose primaire ou secondaire à risque intermédiaire ou élevé avec un nombre de plaquettes inférieur à 50 × 10⁹/L .
Applications De Recherche Scientifique
Pacritinib has significant applications in various fields:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Helps in understanding the role of kinase inhibitors in cellular processes.
Medicine: Primarily used for treating myelofibrosis and graft-versus-host disease
Industry: Its synthesis and production methods are studied for developing efficient industrial processes.
Mécanisme D'action
- Pacritinib is a kinase inhibitor that primarily targets two key enzymes: Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) .
- JAK2 plays a crucial role in hematopoiesis (blood cell production) and immune functioning . It is commonly mutated in patients with myelofibrosis (MF), polycythemia vera, and essential thrombocythemia.
- This compound competes with ATP (adenosine triphosphate) binding at the active site of JAK2 . By doing so, it inhibits JAK2 activation.
Target of Action
Mode of Action
Action Environment
Orientations Futures
Pacritinib, a selective Jak2 inhibitor, was approved in 2022 to treat patients with symptomatic MF and a platelet count lower than 50 × 10 9 /L. Several other Jak inhibitors are in development to extend therapeutic benefits to those with either anemia or thrombocytopenia . The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs). Therefore, therapeutic development has traditionally focused on inhibition of the JAK-STAT pathway .
Analyse Biochimique
Biochemical Properties
Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . It also inhibits interleukin-1 receptor-associated kinase 1 (IRAK1) and activin A receptor, type I (ACVR1) . These interactions are crucial as they play significant roles in various biochemical reactions. For instance, JAK2 is involved in hematopoiesis and immune function, while FLT3 is essential for the proliferation of hematopoietic cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways such as the JAK-STAT pathway, which is crucial for cell proliferation and survival . Additionally, this compound has been shown to enhance erythropoiesis by inhibiting IRAK1, leading to improved anemia in patients with myelofibrosis . It also affects gene expression and cellular metabolism by modulating the activity of ACVR1, which regulates hepcidin production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of JAK2, FLT3, IRAK1, and ACVR1 . This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT5 and SMAD1/5/9, thereby disrupting cell signaling pathways that promote cell growth and survival . The inhibition of these kinases also leads to changes in gene expression, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with a mean effective half-life of approximately 27.7 hours . Long-term studies have demonstrated its sustained efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis . There have been concerns about potential adverse effects such as bleeding and cardiac events, which necessitated a clinical hold during its development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses have been shown to lead to complete tumor regression in mouse models of acute myeloid leukemia . At high doses, this compound can also cause toxic effects such as severe thrombocytopenia and anemia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . It undergoes extensive metabolism to at least four identified metabolites, with the parent drug being the major circulating component in plasma . The two major metabolites, M1 and M2, represent 9.6% and 10.5% of the drug’s metabolic products, respectively . These metabolic pathways are crucial for understanding the drug’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The drug’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors are crucial for understanding the drug’s mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Pacritinib est synthétisé à partir d'un composé 1-[3-(4-bromo-2-butène) méthanol phényl]-3-diméthylamino-2-propylène-1-céto et d'un composé 2-[2-(1-pyrrolidyl) éthoxy]-5-guanidyl phényl méthanol par une réaction de cyclisation sous l'action d'un accélérateur alcalin . Le procédé implique plusieurs étapes, notamment l'utilisation de borohydrure de sodium et d'hydrate d'hydrazine pour les réactions de réduction et de cyclisation .
Méthodes de production industrielle : La méthode de préparation du this compound se caractérise par des matières premières facilement accessibles, un procédé concis, une faisabilité économique et une protection de l'environnement, ce qui la rend adaptée à la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions : Pacritinib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Implique l'utilisation d'agents oxydants comme le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrate d'hydrazine sont couramment utilisés.
Substitution : Les composés halogénés sont souvent utilisés pour les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires qui sont ensuite transformés pour produire du this compound .
4. Applications de la recherche scientifique
This compound a des applications importantes dans divers domaines :
Chimie : Utilisé comme composé modèle pour l'étude des inhibiteurs de kinase.
Biologie : Aide à comprendre le rôle des inhibiteurs de kinase dans les processus cellulaires.
Médecine : Principalement utilisé pour le traitement de la myélofibrose et de la maladie du greffon contre l'hôte
Industrie : Ses méthodes de synthèse et de production sont étudiées pour développer des procédés industriels efficaces.
5. Mécanisme d'action
This compound agit en inhibant la Janus kinase 2 (JAK2) et la tyrosine kinase 3 de type Fms (FLT3). Il bloque l'action de ces kinases, qui sont impliquées dans les voies de signalisation qui conduisent à la prolifération des cellules myéloïdes. En inhibant ces voies, le this compound contribue à réduire les symptômes de la myélofibrose .
Composés similaires :
Ruxolitinib : Un autre inhibiteur de JAK1/2 utilisé pour le traitement de la myélofibrose.
Momelotinib : Un inhibiteur de JAK1 et JAK2 avec des applications similaires.
Comparaison : this compound est unique en ce qu'il inhibe sélectivement JAK2 et FLT3 sans inhiber JAK1, ce qui réduit le risque de thrombopénie par rapport aux autres inhibiteurs de JAK . Cela rend le this compound particulièrement bénéfique pour les patients ayant un faible nombre de plaquettes .
Comparaison Avec Des Composés Similaires
Ruxolitinib: Another JAK1/2 inhibitor used for treating myelofibrosis.
Momelotinib: A JAK1 and JAK2 inhibitor with similar applications.
Comparison: Pacritinib is unique in its selective inhibition of JAK2 and FLT3 without inhibiting JAK1, which reduces the risk of thrombocytopenia compared to other JAK inhibitors . This makes this compound particularly beneficial for patients with low platelet counts .
Propriétés
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045679 | |
| Record name | Pacritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown. | |
| Record name | Pacritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
937272-79-2 | |
| Record name | Pacritinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pacritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pacritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pacritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PACRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)






